molecular formula C18H23N5O2 B2828050 (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone CAS No. 2034503-25-6

(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone

Cat. No. B2828050
CAS RN: 2034503-25-6
M. Wt: 341.415
InChI Key: DUOTUQSUNFYYFV-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a piperazine ring, and an isoxazole ring. Pyrazole is a five-membered ring with two nitrogen atoms. Piperazine is a six-membered ring with two nitrogen atoms. Isoxazole is a five-membered ring with an oxygen atom and a nitrogen atom. These rings are common in many biologically active compounds and are often used in drug design .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole, piperazine, and isoxazole rings in separate steps, followed by their connection through appropriate functional groups. The exact synthetic route would depend on the specific substituents on each ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyrazole, piperazine, and isoxazole rings. These rings can participate in a variety of reactions, including substitutions, additions, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazole, piperazine, and isoxazole rings. These rings can influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Molecular Interactions and Pharmacophore Models

Research on compounds with structural similarities, particularly those featuring pyrazole, piperazine, and isoxazole moieties, has been focused on understanding their molecular interactions with biological receptors. For instance, studies on cannabinoid receptor antagonists reveal how variations in the pyrazole and piperazine structures influence binding affinity and activity, suggesting that our compound could be relevant in developing new pharmacophore models for receptor targeting (J. Shim et al., 2002).

Antimicrobial and Antifungal Properties

Derivatives similar to the compound , particularly those incorporating pyrazole and isoxazole rings, have shown promising antibacterial and antifungal activities. This suggests potential applications in discovering new antimicrobial agents. For example, novel pyrazole and isoxazole derivatives have demonstrated good antibacterial and antifungal efficacy, indicating that our compound might also possess similar bioactivities (P. Sanjeeva et al., 2022).

Anticancer and Antituberculosis Studies

The structural components of our compound suggest potential in anticancer and antituberculosis research. Studies on related compounds have shown significant activity against specific cancer cell lines and tuberculosis bacteria, highlighting the importance of structural motifs present in our compound for therapeutic applications (S. Mallikarjuna et al., 2014).

Heterocyclic Core Replacement in Medicinal Chemistry

Exploration of heterocyclic cores, including pyrazole and piperazine, in the development of new medicinal agents, underscores the versatility of these structures in drug design. The compound's structural features may contribute to the discovery of novel histamine H3 receptor antagonists or similar targets, enhancing the pharmacological toolbox (Devin M. Swanson et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Compounds containing pyrazole, piperazine, and isoxazole rings are often used in drug design and can interact with a variety of biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential biological activity. This could include studies to optimize its synthesis, investigations of its reactivity, and testing of its activity against various biological targets .

properties

IUPAC Name

[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-21-17(11-14(19-21)12-2-3-12)22-6-8-23(9-7-22)18(24)15-10-16(25-20-15)13-4-5-13/h10-13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOTUQSUNFYYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=NOC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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